Cas no 22659-89-8 ((E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid)

(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid is a synthetic intermediate featuring a conjugated enone system linked to a tetrahydronaphthalene scaffold. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis and pharmaceutical research. The α,β-unsaturated carbonyl moiety allows for Michael additions or cyclization reactions, while the tetrahydronaphthalene core provides a rigid, lipophilic framework. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity in asymmetric transformations. The carboxylic acid group enhances solubility in polar solvents and facilitates derivatization. This compound is particularly useful in the development of bioactive molecules due to its balanced steric and electronic properties. Proper handling under inert conditions is recommended to preserve stability.
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid structure
22659-89-8 structure
Product Name:(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid
CAS No:22659-89-8
MF:C14H14O3
MW:230.259164333344
CID:5729670
PubChem ID:6199583
Update Time:2025-05-23

(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic Acid
    • (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid
    • Inchi: 1S/C14H14O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17)/b8-7+
    • InChI Key: KJNZCWSRBFNFDG-BQYQJAHWSA-N
    • SMILES: O=C(/C=C/C(=O)O)C1C=CC2=C(C=1)CCCC2

(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E675003-10mg
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic Acid
22659-89-8
10mg
$ 50.00 2022-06-05
TRC
E675003-50mg
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic Acid
22659-89-8
50mg
$ 185.00 2022-06-05
TRC
E675003-100mg
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic Acid
22659-89-8
100mg
$ 275.00 2022-06-05

Additional information on (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid

Comprehensive Overview of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid (CAS No. 22659-89-8)

The compound (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid (CAS No. 22659-89-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a tetrahydronaphthalene core conjugated with an α,β-unsaturated carbonyl system, makes it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to interact with biological targets through Michael addition reactions.

In recent years, the demand for bioactive intermediates like (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid has surged, driven by advancements in precision medicine and small-molecule therapeutics. This compound’s structural versatility allows for modifications that can enhance its pharmacokinetic properties, a topic frequently searched by chemists and pharmacologists. Additionally, its role in enzyme inhibition studies has been explored, particularly in the context of inflammatory pathways and metabolic disorders—areas of high interest in current biomedical research.

The synthesis of CAS No. 22659-89-8 typically involves cross-coupling reactions or condensation methodologies, which are widely discussed in organic chemistry forums. Its E-configuration is critical for maintaining biological activity, a detail often emphasized in stereochemistry-focused queries. Furthermore, the compound’s solubility and stability under physiological conditions are frequently investigated, as these properties determine its suitability for in vitro and in vivo studies.

From an industrial perspective, (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid is often highlighted in discussions about green chemistry and sustainable synthesis. Researchers are actively seeking eco-friendly routes to produce such compounds, aligning with global trends toward environmentally benign processes. This aligns with frequent searches on catalytic efficiency and waste reduction in chemical manufacturing.

In summary, CAS No. 22659-89-8 represents a compelling case study in the intersection of medicinal chemistry and materials science. Its multifaceted applications, combined with the growing emphasis on targeted drug delivery and molecular design, ensure its relevance in both academic and industrial settings. As synthetic techniques evolve, this compound is poised to play an even greater role in addressing contemporary challenges in healthcare and biotechnology.

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